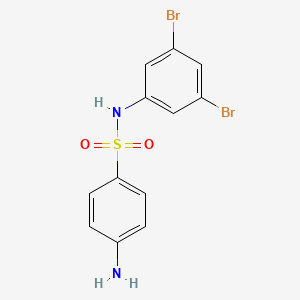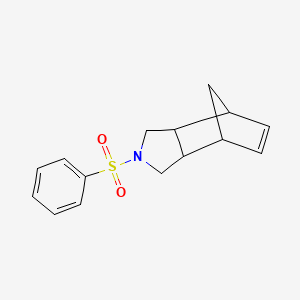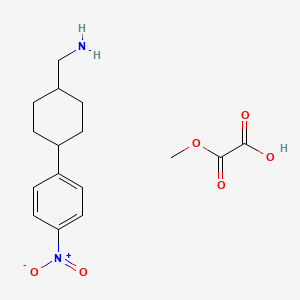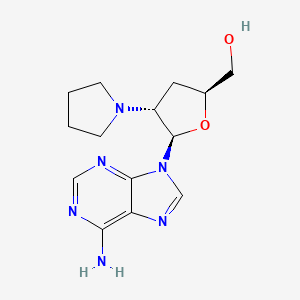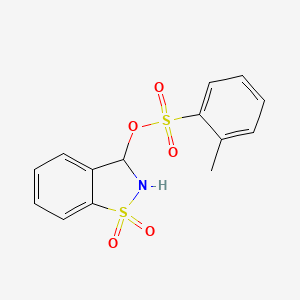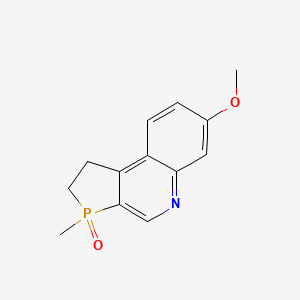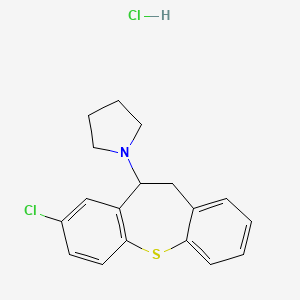![molecular formula C36H27CuN9O B12793036 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-33-9](/img/structure/B12793036.png)
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organometallic compound. This compound is notable for its intricate structure, which includes a copper center coordinated to a large, multi-ring ligand system. The presence of 2-(dimethylamino)ethanol as a ligand adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to form the multi-ring structure. Once the ligand is prepared, it is reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by heating and stirring.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can help achieve this. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can affect the overall electronic structure of the compound.
Substitution: Ligands attached to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the new ligand or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of copper(III) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new copper-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. It is also studied for its electronic properties and potential use in materials science.
Biology
In biological research, this compound is explored for its potential as a therapeutic agent
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development. Its unique structure allows it to target specific pathways in cells, which can be useful in designing targeted therapies.
Industry
In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings. Its catalytic properties are also exploited in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through the copper center. The copper ion can participate in redox reactions, which can alter the activity of enzymes and other proteins. The multi-ring ligand system provides stability and specificity to these interactions, allowing the compound to target specific pathways in cells.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A simpler copper compound used in various applications.
Copper(II) chloride: Another common copper compound with different properties.
2-(Dimethylamino)ethanol: A ligand that can form complexes with various metals.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple ligands. This gives it unique chemical properties, such as enhanced stability and specificity in reactions. Its ability to undergo various types of chemical reactions also makes it versatile in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene, highlighting its synthesis, reactions, applications, and unique properties.
Propiedades
Número CAS |
90247-33-9 |
|---|---|
Fórmula molecular |
C36H27CuN9O |
Peso molecular |
665.2 g/mol |
Nombre IUPAC |
copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2 |
Clave InChI |
KUZMXDMKQSTJFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


